Product packaging for 6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;hydrochloride(Cat. No.:CAS No. 174634-09-4)

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;hydrochloride

Número de catálogo: B612182
Número CAS: 174634-09-4
Peso molecular: 369.8 g/mol
Clave InChI: YIXMZTZPXFTXTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Significance of DNA Topoisomerase I and II as Molecular Targets in Oncology Research

DNA topoisomerases are vital enzymes that modulate the topological state of DNA, a critical function for processes such as replication, transcription, and chromosome segregation. jcpjournal.org In the context of oncology, these enzymes have become crucial molecular targets. Topoisomerase I (Topo I) and Topoisomerase II (Topo II) resolve the topological challenges that arise during these cellular activities by creating transient breaks in the DNA strands. nih.gov

Topo I creates single-strand breaks to relieve torsional stress, while Topo II generates double-strand breaks to untangle DNA knots and catenanes. nih.gov Cancer cells, characterized by their rapid proliferation, are particularly dependent on the activity of these enzymes to manage the constant demands of DNA replication. Consequently, inhibiting topoisomerases can lead to an accumulation of DNA damage and ultimately trigger cell death, making them effective targets for anticancer therapies. jcpjournal.orgnih.gov Inhibitors of Topo I, such as camptothecin (B557342) derivatives, and inhibitors of Topo II, like etoposide (B1684455), have been established as important classes of chemotherapeutic agents. nih.gov

Rationale for the Development of Dual Topoisomerase Inhibitors in Preclinical Cancer Therapeutics

The development of inhibitors that target a single topoisomerase isoform has been a successful strategy. However, the emergence of drug resistance, sometimes linked to the compensatory activity of the non-targeted topoisomerase, has prompted researchers to explore dual inhibitors. acs.org The rationale behind developing compounds that can inhibit both Topo I and Topo II is multifaceted. A dual inhibitor could potentially offer a broader spectrum of activity and may be effective against tumors that have developed resistance to single-target agents. acs.orgnih.gov

By simultaneously targeting both enzymes, there is a potential for synergistic effects, leading to enhanced cancer cell death. jcpjournal.org Furthermore, a single molecule with dual activity could simplify treatment regimens and potentially present a different toxicity profile compared to combination therapies of two separate inhibitors. acs.org Several classes of dual topoisomerase inhibitors have been investigated, with many, including TAS-103, being DNA intercalators. nih.govacs.org

Historical Context and Initial Characterization of TAS-103 Dihydrochloride (B599025) as a Research Compound

TAS-103 dihydrochloride, a novel quinoline (B57606) derivative, was identified through research seeking potent antitumor agents. portico.orgnih.gov It was developed as a compound targeting both Topo I and Topo II, with early studies demonstrating its marked efficacy in solid tumors. nih.gov Initial characterizations revealed that TAS-103 inhibited both Topo I and Topo II at micromolar concentrations and exhibited strong cytotoxic effects on cancer cell lines. nih.gov

The compound was found to stabilize the cleavable complexes of both Topo I and Topo II with DNA in KB cells. nih.gov While it induced a smaller amount of the Topo I-DNA complex compared to camptothecin, it generated a similar amount of the Topo II-DNA complex as etoposide. nih.gov Further investigations into its mechanism suggested that its inhibitory effects on the topoisomerases might be partially related to its ability to bind to DNA. nih.govresearchgate.net TAS-103 was also noted for its activity against various drug-resistant human tumor cells in culture. portico.org

Scope and Objectives of Academic Investigations on TAS-103 Dihydrochloride

Academic investigations into TAS-103 dihydrochloride have primarily focused on elucidating its precise mechanism of action and evaluating its preclinical antitumor activity. The scope of this research has encompassed in vitro studies to determine its cytotoxicity against a range of cancer cell lines, including those with multidrug resistance. nih.govresearchgate.net A significant objective has been to understand the nature of its dual inhibition of Topo I and Topo II, including its interaction with DNA and the enzymes themselves. nih.govacs.org

Researchers have sought to delineate how TAS-103 induces cancer cell death, with studies indicating the induction of apoptosis. smolecule.com Preclinical in vivo studies in animal models have been crucial for assessing its antitumor spectrum and efficacy against various types of tumors, including lung, colon, stomach, breast, and pancreatic cancer xenografts. nih.gov The overarching goal of these academic pursuits has been to build a comprehensive scientific profile of TAS-103 as a potential lead compound for the development of new anticancer drugs. abmole.com

Research Findings on TAS-103 Dihydrochloride

In Vitro Cytotoxicity

Cell LineIC50 (nM)
P3881.1
KB9.6
CCRF-CEM5
HeLa40

This table summarizes the 50% inhibitory concentration (IC50) of TAS-103 in various cancer cell lines, demonstrating its potent cytotoxic effects. medchemexpress.commedchemexpress.comcaymanchem.com

Topoisomerase Inhibition

EnzymeIC50 (µM)
Topoisomerase I2
Topoisomerase II6.5

This table presents the 50% inhibitory concentration (IC50) of TAS-103 against Topoisomerase I and II, highlighting its dual inhibitory activity. nih.govcaymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20ClN3O2 B612182 6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;hydrochloride CAS No. 174634-09-4

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

174634-09-4

Fórmula molecular

C20H20ClN3O2

Peso molecular

369.8 g/mol

Nombre IUPAC

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;hydrochloride

InChI

InChI=1S/C20H19N3O2.ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);1H

Clave InChI

YIXMZTZPXFTXTJ-UHFFFAOYSA-N

SMILES canónico

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl

Apariencia

Red solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

soluble in water, not soluble in DMSO, not soluble in chloroform.

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

TAS103;  TAS-103;  TAS 103;  BMS247615;  BMS 247615;  BMS-247615.

Origen del producto

United States

Molecular and Cellular Pharmacology of Tas 103 Dihydrochloride

Mechanism of DNA Topoisomerase I and II Inhibition by TAS-103 Dihydrochloride (B599025)

The primary mechanism of TAS-103 involves the disruption of the normal function of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov This dual inhibitory action provides a broad spectrum of activity. nih.gov

Topoisomerases work by creating transient breaks in the DNA backbone, allowing strands to pass through each other to resolve supercoiling, and then resealing the break. oup.com TAS-103 acts as a "topoisomerase poison" by trapping this intermediate stage. It stabilizes the "cleavable complex," which consists of the topoisomerase enzyme covalently bound to the broken DNA strand. nih.govcapes.gov.br This stabilization prevents the re-ligation or resealing of the DNA break, leading to an accumulation of these toxic complexes throughout the genome. nih.govsmolecule.com Studies in KB cells have shown that TAS-103 effectively stabilizes both Topo I-DNA and Topo II-DNA cleavable complexes. nih.gov The cytotoxicity of the compound has been directly correlated with the quantity of these stabilized complexes formed within the cell. portico.org

TAS-103 is characterized as a dual inhibitor, yet its potency varies between the two enzyme types. Research has established that while it inhibits both, it is a more potent poison for topoisomerase II. researchgate.net In enzyme activity assays, the inhibitory concentrations (IC50) for Topo I and Topo II were determined to be 2 µM and 6.5 µM, respectively. nih.govcaymanchem.comaxonmedchem.com

Despite being a weaker inhibitor of Topo I compared to the well-known Topo I poison camptothecin (B557342), TAS-103 induces a similar amount of Topo II-DNA complex as the established Topo II inhibitor etoposide (B1684455). nih.govresearchgate.net Cellular-level investigations using a yeast genetic system confirmed that topoisomerase II is the primary cellular target responsible for the cytotoxic actions of TAS-103. researchgate.net

Table 1: Inhibitory Potency of TAS-103 Dihydrochloride

Enzyme Target IC50 (µM) Reference
Topoisomerase I 2.0 nih.govcaymanchem.com
Topoisomerase II 6.5 nih.govcaymanchem.com

The catalytic cycle of topoisomerases involves a dynamic and reversible equilibrium between DNA cleavage and religation. google.com Topoisomerase inhibitors like TAS-103 disrupt this balance by interfering with the religation step. researchgate.netacs.org By stabilizing the cleavable complex, TAS-103 effectively shifts the equilibrium toward DNA cleavage. researchgate.net Research has shown that, similar to etoposide, TAS-103 enhances the level of topoisomerase II-mediated DNA cleavage primarily by inhibiting the enzyme's DNA religation reaction. researchgate.net This inhibition of the resealing step leads to a prolonged existence of DNA strand breaks, which are ultimately processed as lethal DNA damage by the cell.

In addition to its direct effects on topoisomerase enzymes, TAS-103 also interacts directly with DNA. researchgate.netnih.gov Spectroscopic and thermal melting studies have revealed that TAS-103 binds to DNA, stabilizing the double-stranded form. oup.com Its binding affinity to DNA is considered comparable to that of ethidium (B1194527) bromide, a classic intercalating agent.

The interaction is complex, involving two primary binding modes. The predominant mode is "outside binding," likely to the major groove of the DNA helix. oup.comusp.br A secondary, minor binding mode involves the intercalation of the planar aromatic chromophore of TAS-103 between adjacent DNA base pairs. ijabbr.comoup.comusp.br This direct interaction with DNA may contribute to its inhibitory effects on the topoisomerase enzymes. researchgate.netnih.gov

Induction of DNA Damage and Activation of DNA Damage Response Pathways

The accumulation of stabilized cleavable complexes results in the formation of persistent single- and double-strand DNA breaks. researchgate.net These breaks are recognized by the cell as significant DNA damage, triggering a complex signaling network known as the DNA Damage Response (DDR). ashpublications.orgmdpi.comamegroups.org The DDR is initiated by sensor proteins, such as the ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) kinases, which detect double-strand breaks and replication stress, respectively. ashpublications.orgamegroups.org

Activation of these pathways leads to the phosphorylation of a cascade of downstream proteins, including checkpoint kinases like Chk1 and Chk2. ashpublications.org This signaling cascade serves to arrest the cell cycle, allowing time for DNA repair, or, if the damage is too extensive, to initiate programmed cell death (apoptosis). ashpublications.orgamegroups.org In the context of TAS-103, the induced DNA damage is a direct consequence of its topoisomerase-poisoning activity, which then activates these critical DDR pathways. researchgate.net The cytotoxicity of TAS-103 is therefore linked to the cell's inability to repair the overwhelming number of DNA lesions created by the drug. portico.org

Cell Cycle Perturbations and Arrest Induced by TAS-103 Dihydrochloride

A direct consequence of activating the DNA damage response is the perturbation of the cell cycle. nih.govaacrjournals.org Cells treated with TAS-103 exhibit a significant accumulation in the S and G2/M phases of the cell cycle. nih.govmedkoo.com This arrest, particularly at the G2 checkpoint, is a protective mechanism that prevents cells from entering mitosis with damaged chromosomes, which would lead to catastrophic genomic instability. aacrjournals.org

Studies on HL-60 human leukemia cells have shown a concentration-dependent effect. At lower concentrations (2-25 nM), TAS-103 induces a pronounced G2 arrest. researchgate.net However, at higher concentrations (50 nM to 1 µM), the extensive DNA damage overwhelms the cell's repair capacity, leading to the induction of massive apoptosis instead of cell cycle arrest. researchgate.net This indicates that the cellular outcome—be it cell cycle arrest or apoptosis—is dependent on the level of DNA damage induced by the compound. aacrjournals.orgresearchgate.net

G2/M Phase Arrest Mechanisms

TAS-103 dihydrochloride demonstrates a significant capacity to interfere with the cell cycle, predominantly by inducing arrest in the G2/M phase. medchemexpress.com This effect is particularly evident at low concentrations of the compound. aacrjournals.org In studies using human promyelocytic leukemia (HL-60) cells, treatment with low nanomolar concentrations (ranging from 2 to 25 nM) of TAS-103 resulted in a marked accumulation of cells in the G2 phase of the cell cycle. aacrjournals.orgresearchgate.net

Detailed flow cytometry analysis has quantified this effect. In one study, treatment of HL-60 cells with 10 nM TAS-103 for 24 hours caused the G2 cell population to increase from a baseline of 16% in control cells to 60%. aacrjournals.org This accumulation in the G2 phase was accompanied by a corresponding decrease in the G1 and S phase populations, which fell from 46% and 35% to 13% and 18%, respectively. aacrjournals.org The arrest at the G2 checkpoint is believed to be a consequence of DNA damage, such as DNA strand breaks, mediated by the drug's inhibitory action on topoisomerases. aacrjournals.org This damage response likely prevents the cell from proceeding into mitosis, providing an opportunity for DNA repair or, if the damage is too severe, triggering cell death pathways. aacrjournals.org

Table 1: Effect of TAS-103 Dihydrochloride Concentration on HL-60 Cell Cycle Distribution

TAS-103 Concentration% G1 Phase% S Phase% G2 Phase% Apoptotic (Sub-G1)
Control (0 nM)46%35%16%-
10 nM13%18%60%-
25 nM---Present
50 nM---Maximal
Data derived from studies on HL-60 cells after 24-hour treatment. aacrjournals.org

S-Phase Sensitivity Considerations

While TAS-103 dihydrochloride is known for causing G2/M arrest, its cytotoxic activity exhibits a degree of cell cycle phase specificity, with a particular sensitivity observed in the S-phase. targetmol.com Research indicates that the cytotoxicity of TAS-103 is strongest against cells actively undergoing DNA synthesis. targetmol.com Upon serum stimulation of quiescent cells, there is a notable increase in sensitivity to the drug that commences during the S phase and reaches its maximum just prior to mitosis. researchgate.net

This heightened sensitivity during the S phase has been linked to an increased intracellular content of topoisomerase II. researchgate.net This suggests that the greater presence of the drug's target enzyme during DNA replication enhances its cytotoxic efficacy. researchgate.net However, it is also noted that the cell cycle phase specificity can be influenced by the drug concentration and the duration of exposure. targetmol.com The mechanism is thought to involve the collision of replication forks with the drug-stabilized topoisomerase-DNA cleavage complexes, leading to lethal DNA double-strand breaks.

Apoptotic Pathways Activated by TAS-103 Dihydrochloride in Cancer Cell Models

TAS-103 dihydrochloride is a potent inducer of apoptosis, or programmed cell death, in a variety of human cancer cell lines, including those from gastric, colon, lung, breast, and leukemia cancers. aacrjournals.orgnih.gov The induction of apoptosis is a primary mechanism of its anticancer activity. nih.gov This process is characterized by established hallmarks of apoptosis, including the fragmentation of internucleosomal DNA and the externalization of phosphatidylserine (B164497) residues on the outer leaflet of the plasma membrane. researchgate.netnih.gov The apoptotic response is concentration-dependent; in HL-60 cells, for instance, apoptosis becomes apparent at concentrations above 20 nM and is widespread at 50 nM. aacrjournals.org

Caspase-Dependent Apoptosis Induction

The apoptotic pathway triggered by TAS-103 dihydrochloride is mediated by caspases, a family of cysteine proteases that execute the cell death program. nih.gov Experimental evidence has unambiguously identified caspase-3 as a key mediator in this pathway. aacrjournals.orgresearchgate.netresearchgate.net Studies have demonstrated the proteolytic cleavage of pro-caspase-3 into its active form in response to TAS-103 treatment. aacrjournals.org

Furthermore, the activation of upstream, initiator caspases has also been confirmed. In HL-60 cells, treatment with 50 nM TAS-103 was sufficient to cause the quantitative cleavage of both pro-caspase-3 and caspase-8 after 24 hours. aacrjournals.org The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, while other data point towards the intrinsic, mitochondrial-led pathway. aacrjournals.org The involvement of the caspase cascade is further supported by the finding that overexpression of the anti-apoptotic protein Bcl-2, a known inhibitor of the mitochondrial apoptotic pathway, blocks TAS-103-induced apoptosis. nih.gov

Table 2: Key Proteins in TAS-103 Dihydrochloride-Induced Caspase Cascade

ProteinRoleEffect of TAS-103Source(s)
Caspase-3Executioner CaspaseCleaved and activated researchgate.net, aacrjournals.org
Caspase-8Initiator CaspaseCleaved and activated aacrjournals.org
Bcl-2Anti-Apoptotic ProteinDownregulated; overexpression blocks apoptosis aacrjournals.org, nih.gov
Poly(ADP-ribose) polymerase (PARP)Caspase SubstrateCleaved aacrjournals.org, researchgate.net

Mitochondrial Membrane Potential Changes

A distinctive feature of the cellular response to TAS-103 dihydrochloride involves significant, concentration-dependent alterations to the mitochondrial transmembrane potential (ΔΨmt). aacrjournals.org Mitochondria play a central role in the apoptotic pathway induced by the compound. aacrjournals.org

Interestingly, the effect on ΔΨmt is biphasic:

At low concentrations (2–25 nM) , which correlate with G2 phase arrest, TAS-103 induces an increase or hyperpolarization of the mitochondrial membrane potential. aacrjournals.orgresearchgate.netnih.gov

At higher concentrations (50 nM to 1 µM) , which trigger widespread cell death, the drug causes a profound collapse of the mitochondrial membrane potential. aacrjournals.orgresearchgate.netnih.gov This collapse is indicative of the opening of the mitochondrial permeability transition pore, a critical event in the intrinsic apoptotic pathway that leads to the release of pro-apoptotic factors like cytochrome c. aacrjournals.orgthermofisher.com

This dose-dependent relationship between G2 arrest and mitochondrial hyperpolarization, and massive apoptosis and mitochondrial collapse, provides a key insight into the compound's mechanism of action. researchgate.netnih.gov These changes have been measured and confirmed using various ΔΨmt-sensitive fluorescent dyes, including 3,3-dihexyloxacarbocyanine iodide (DiOC6), Mitotracker Red, and tetrachloro-tetraethylbenzimidazolcarbocyanine iodide (JC-1). aacrjournals.org

Modulation of Other Cellular Processes (e.g., Signal Recognition Particle Complex Formation)

Beyond its well-documented effects on topoisomerases and the subsequent induction of cell cycle arrest and apoptosis, TAS-103 dihydrochloride has been shown to modulate other fundamental cellular processes. A notable non-canonical mechanism involves the disruption of the Signal Recognition Particle (SRP) complex. medchemexpress.commedchemexpress.com The SRP is a vital ribonucleoprotein complex responsible for guiding newly synthesized proteins to the endoplasmic reticulum for translocation or membrane insertion. nih.govuchicago.edu

Research has revealed that TAS-103, at a concentration of 10 μM, disrupts the formation of the SRP complex. medchemexpress.com This is achieved through specific binding to the SRP54 subunit, a key component that recognizes the signal sequence on nascent polypeptides. nih.gov This interaction leads to the destabilization and eventual degradation of two other components of the SRP complex, SRP14 and SRP19. medchemexpress.com By disrupting the SRP machinery, TAS-103 can interfere with the proper localization of a wide range of proteins, indicating a broader mechanism of cellular disruption than its effects on DNA topology alone.

Preclinical Efficacy Studies in in Vitro and in Vivo Cancer Models

Cytotoxicity in Established Cancer Cell Lines

TAS-103 has exhibited marked cytotoxicity against a variety of human cancer cell lines. nih.gov Its broad-spectrum activity and potent inhibitory effects, when compared to conventional chemotherapeutic agents, underscore its promise in cancer therapy.

Broad-Spectrum Activity Across Diverse Cancer Types

Research has consistently shown that TAS-103 possesses potent cytotoxic activity against a wide array of cancer cell lines. This includes, but is not limited to, cell lines derived from colon, lung, gastric, breast, and pancreatic cancers. nih.govnih.govcapes.gov.br The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for TAS-103 have been reported to be in the range of 0.0030 to 0.23 microM across various tumor cell lines. nih.govtargetmol.com This demonstrates a strong growth-inhibitory effect on a broad spectrum of cancer types. nih.gov Specifically, TAS-103 has shown strong cytotoxic effects on P388 and KB cells, with IC50 values of 0.0011 microM and 0.0096 microM, respectively. nih.gov Furthermore, studies on freshly-isolated human colorectal cancer cells have confirmed the potent antitumor activity of TAS-103. nih.gov

Table 1: In Vitro Cytotoxicity of TAS-103 in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
P388 Murine Leukemia 0.0011 nih.gov
KB Human Oral Epidermoid Carcinoma 0.0096 nih.gov
Various Multiple 0.0030 - 0.23 nih.govtargetmol.com
CCRF-CEM Human Acute Lymphoblastic Leukemia 0.005 medchemexpress.com

Comparison with Conventional Topoisomerase Inhibitors

When compared to established topoisomerase inhibitors, TAS-103 has demonstrated superior or comparable cytotoxicity. Studies have shown that the cytotoxicity of TAS-103 is significantly stronger than that of VP-16 (etoposide) and comparable to that of SN-38, the active metabolite of irinotecan (B1672180) (CPT-11). nih.govtargetmol.com In human tumor xenografts, the efficacy of TAS-103 was generally greater than that of irinotecan (CPT-11), VP-16, or cis-diamminedichloroplatinum (CDDP). nih.gov However, one study established that TAS-103-resistant DLD/TAS cells exhibited cross-resistance to VP-16, camptothecin (B557342) (CPT), and SN-38. nih.gov

Efficacy in Murine and Human Xenograft Models

In addition to its in vitro cytotoxicity, TAS-103 has shown significant antitumor effects in in vivo models, including both murine and human xenografts.

Tumor Growth Inhibition in Subcutaneous Xenografts

TAS-103 has demonstrated marked efficacy in inhibiting the growth of subcutaneously implanted tumors in animal models. nih.gov Intermittent intravenous administration of TAS-103 was particularly effective against murine tumors. nih.gov In nude mice with subcutaneously implanted human tumors, TAS-103 inhibited the growth of 12 out of 13 different human tumor types, including lung, colon, gastric, breast, and pancreatic carcinomas. portico.org The antitumor activity of TAS-103 in these xenograft models was found to be superior to that of CPT-11, VP-16, and CDDP. portico.org

Table 2: Antitumor Activity of TAS-103 in Subcutaneous Human Tumor Xenografts in Nude Mice

Tumor Type Response Rate
Lung Carcinoma 92% (12 of 13 tumors inhibited) portico.org
Colon Carcinoma 92% (12 of 13 tumors inhibited) portico.org
Gastric Carcinoma 92% (12 of 13 tumors inhibited) portico.org
Breast Carcinoma 92% (12 of 13 tumors inhibited) portico.org
Pancreatic Carcinoma 92% (12 of 13 tumors inhibited) portico.org

Activity Against Orthotopically Implanted Tumors

The antitumor activity of TAS-103 extends to more clinically relevant orthotopic models. The compound was found to be active against orthotopically implanted human tumors, inhibiting 6 out of 7 tumors (86%). portico.org The tumor types included colon, gastric, renal, and pancreatic cancers. portico.org This inhibition rate was notably higher than that observed for CPT-11 (71%), VP-16 (33%), and CDDP (57%). portico.org

Effects on Metastatic Models

TAS-103 has shown significant efficacy in preclinical models of metastasis. nih.govcapes.gov.br It was found to be active against pulmonary metastatic tumors in mice, including models of LLC, B16, K1735M2, UV2337M, and A375 tumors. portico.org In studies using freshly-isolated human colorectal cancer cells, TAS-103 demonstrated the strongest antitumor activity among conventional anticancer agents for colorectal cancer, suggesting its potential utility in preventing and treating metastasis in this cancer type. nih.gov

Investigations into Liposomal Formulations in Preclinical Models

To improve the therapeutic potential of TAS-103 dihydrochloride (B599025), research has been conducted into novel delivery systems, with a particular focus on liposomal formulations. The encapsulation of therapeutic agents within liposomes, which are microscopic vesicles composed of a lipid bilayer, is a strategy employed to alter the pharmacokinetic properties of a drug, potentially enhancing its efficacy and stability. researchgate.netresearcher.life For TAS-103, liposomes were effectively prepared using a remote-loading method, a technique that allows for the efficient entrapment of the drug within the vesicles. researchgate.netresearcher.life

Preclinical investigations have demonstrated that the liposomal formulation of TAS-103 confers advantages in terms of both stability and anti-tumor activity when compared to the free drug. researchgate.netresearcher.life

Stability of Liposomal TAS-103

The stability of the liposomal TAS-103 formulation has been confirmed under different conditions, which is a critical factor for its potential therapeutic application. Studies have shown that the formulation is stable when stored at 4°C. researchgate.netresearcher.life Furthermore, it maintains its integrity in the presence of 50% serum, indicating its potential to remain stable in physiological environments following administration. researchgate.netresearcher.life

In Vitro Efficacy

The cytotoxic activity of liposomal TAS-103 has been evaluated in cancer cell lines. In studies using Lewis lung carcinoma (LLC) cells, the liposomal formulation exhibited a strong, dose-dependent cytotoxic effect. researchgate.netresearcher.life Research indicates that the in vitro potency of liposomal TAS-103 is comparable to that of free TAS-103, suggesting that the encapsulation process does not compromise the compound's inherent anti-cancer activity at a cellular level. medchemexpress.commedchemexpress.com

In Vivo Efficacy

The most significant advantages of the liposomal formulation have been observed in in vivo preclinical models. In studies involving mice bearing solid Lewis lung carcinoma tumors, liposomal TAS-103 was found to be more active than the unencapsulated, or "free," form of the drug. medchemexpress.commedchemexpress.com Administration of liposomal TAS-103 resulted in the effective suppression of solid tumor growth. researchgate.netresearcher.life Crucially, this enhanced tumor inhibition was associated with a longer survival time for the tumor-bearing mice when compared to those treated with free TAS-103. researchgate.netresearcher.life

The collective findings from these preclinical studies underscore the potential of liposomal encapsulation to improve the therapeutic profile of TAS-103.

Interactive Data Table: Comparative Efficacy of Liposomal TAS-103 vs. Free TAS-103

Study TypeCancer ModelFormulationKey FindingReference
In Vitro Cytotoxicity Lewis Lung Carcinoma (LLC) CellsLiposomal TAS-103Showed strong, dose-dependent cytotoxic effect. researchgate.netresearcher.life
In Vitro Cytotoxicity Lewis Lung Carcinoma (LLC) CellsLiposomal TAS-103 vs. Free TAS-103Liposomal formulation is almost as active as the free drug. medchemexpress.commedchemexpress.com
In Vivo Efficacy Lewis Lung Carcinoma (Solid Tumor)Liposomal TAS-103 vs. Free TAS-103Liposomal formulation demonstrated more potent anti-tumor activity. medchemexpress.commedchemexpress.com
In Vivo Efficacy Lewis Lung Carcinoma (Solid Tumor)Liposomal TAS-103Effectively suppressed tumor growth. researchgate.netresearcher.life
In Vivo Survival Lewis Lung Carcinoma (Solid Tumor)Liposomal TAS-103 vs. Free TAS-103Treatment with the liposomal formulation led to a longer survival time. researchgate.netresearcher.life

Pharmacokinetic and Metabolic Characterization in Preclinical Systems

Pharmacokinetics in Animal Models

Comprehensive in vivo studies detailing the pharmacokinetic parameters of TAS-103 dihydrochloride (B599025) in common preclinical species like mice and rats have not been extensively published. Such studies are crucial for understanding the behavior of a drug candidate and for guiding the design of clinical trials.

Absorption and Distribution Profiles

Specific data on the absorption and distribution of TAS-103 dihydrochloride in animal models, including parameters like bioavailability, peak plasma concentrations (Cmax), time to reach peak concentration (Tmax), and tissue distribution, are not publicly available. Information on its ability to cross biological barriers, such as the blood-brain barrier, in preclinical models is also not documented in the available literature.

Metabolism and Metabolite Identification in Preclinical Species

While human studies have identified TAS-103-glucuronide (TAS-103-G) as a major metabolite formed predominantly by the enzyme UGT1A1, detailed metabolite profiling in preclinical species like mice and rats has not been reported. Understanding the metabolic pathways in these animal models is essential to assess the relevance of the chosen species for toxicological studies and to identify any species-specific metabolites that might not be found in humans.

Elimination Characteristics

Quantitative data on the elimination pathways of TAS-103 dihydrochloride in preclinical animal models, including its half-life, clearance rate, and the primary routes of excretion (e.g., renal, biliary), are not described in publicly accessible scientific literature. This information is critical for predicting drug accumulation and for designing appropriate dosing regimens in further studies.

In Vitro Metabolic Stability and Enzyme Interactions (e.g., UGT1A1)

While the interaction of TAS-103 with UGT1A1 has been established in the context of human metabolism, specific in vitro studies detailing the metabolic stability of TAS-103 dihydrochloride in liver microsomes or hepatocytes from preclinical species are not available. Such studies would provide valuable insights into its intrinsic clearance and potential for drug-drug interactions mediated by metabolic enzymes in these animal models.

Chemical Synthesis and Medicinal Chemistry Aspects

Synthetic Methodologies for TAS-103 Dihydrochloride (B599025)

The synthesis of TAS-103, or 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, is a multi-step process centered on the construction and subsequent functionalization of its characteristic indeno[2,1-c]quinoline heterocyclic system. portico.orgnih.gov

The foundational tetracyclic core of TAS-103 is assembled through a key cyclization reaction. portico.org The process begins with the condensation of 1,3-dioxoindane-2-carboxylic acid ethyl ester with m-anisidine (B1676023) in refluxing toluene. portico.org This reaction forms an intermediate amide, which is then subjected to cyclization using polyphosphoric acid at elevated temperatures (120 °C). portico.org This step yields the critical 3-methoxy-6,7-dihydro-5H-indeno[2,1-c]quinoline-6,7-dione scaffold, which serves as the precursor for further modifications. portico.org

With the core structure established, subsequent steps introduce the functional groups essential for the compound's biological activity. portico.org The dione (B5365651) intermediate is first treated with refluxing phosphorus oxychloride (POCl3) to produce a chloroketone derivative. portico.org This chlorinated intermediate is then condensed with 2-(dimethylamino)ethylamine in pyridine (B92270) at 100 °C, which attaches the crucial basic side chain to the quinoline (B57606) ring system. portico.org The final step in forming the parent compound involves demethylation of the methoxy (B1213986) group to a hydroxyl group, achieved by refluxing with concentrated hydrobromic acid in acetic acid. portico.org To enhance aqueous solubility and stability for research and potential therapeutic use, the resulting free base is converted to its dihydrochloride salt by treatment with hydrochloric acid. nih.govmedkoo.com

Table 1: Key Synthetic Steps for TAS-103 This table outlines the primary transformations in the synthesis of the TAS-103 free base, based on published methodologies. portico.org

StepReactantsReagents & ConditionsIntermediate/Product
1 1,3-Dioxoindane-2-carboxylic acid ethyl ester (I), m-Anisidine (II)Toluene, refluxAmide (III)
2 Amide (III)Polyphosphoric acid (PPA), 120 °C3-Methoxy-6,7-dihydro-5H-indeno[2,1-c]quinoline-6,7-dione (IV)
3 Dione (IV)Phosphorus oxychloride (POCl3), refluxChloroketone (V)
4 Chloroketone (V), 2-(Dimethylamino)ethylamine (VI)Pyridine, 100 °CAminoketone (VII)
5 Aminoketone (VII)Concentrated Hydrobromic Acid (HBr), Acetic Acid, reflux6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one (TAS-103 free base)

Analog Development and Structural Modifications

The development of analogs and structural modifications of TAS-103 has been a subject of research to understand its mechanism and potentially discover compounds with improved properties. One notable strategy involved designing analogs where the B-ring of the indenoquinoline system was disconnected. koreascience.kr This led to the synthesis of a series of 1,3-dioxoindan-2-carboxylic acid arylamides, which retain the A, C, and D ring systems of TAS-103 linked via an amide bond. koreascience.kr

In this series, various substituents were introduced onto the N-phenyl ring (A-ring) to explore the structure-activity relationship. koreascience.kr Research findings indicated that the nature of these substituents significantly impacts cytotoxic potency. For example, an analog featuring a methoxy group was found to be 5 to 25 times more potent against the HCT15 cancer cell line than analogs with 2-hydroxy or 2-methyl substituents. koreascience.kr Another analog in this series, bearing a 4-methyl substituent, was identified as the most active against the SK-OV-3 cell line. koreascience.kr These studies highlight that while the complete tetracyclic structure is potent, simplified analogs retaining key pharmacophoric elements can still exhibit significant activity.

Structure-Activity Relationships (SAR) for Topoisomerase Inhibition

The ability of TAS-103 to act as a dual inhibitor of both topoisomerase I and topoisomerase II is intrinsically linked to its specific molecular structure. medkoo.comehu.es

The dual inhibitory action of TAS-103 is attributed to the combination of two principal structural features: a planar aromatic system and a protonatable aminoalkyl side chain. acs.orgusp.br

The Planar Indeno[2,1-c]quinoline Core: This large, flat tetracyclic system is capable of inserting itself between the base pairs of DNA, a process known as intercalation. acs.orgwjahr.com This interaction is a common feature among many compounds that poison topoisomerase enzymes. benthamscience.com

The Aminoalkyl Side Chain: The 6-[[2-(dimethylamino)ethyl]amino] side chain is another critical component. usp.br This flexible chain contains a tertiary amino group that can be protonated at physiological pH. wjahr.com This positive charge is believed to facilitate interactions with the negatively charged phosphate (B84403) backbone of DNA and may play a role in positioning the planar core for optimal interaction with the DNA-topoisomerase complex. usp.brbeilstein-journals.org

The presence of both a DNA-intercalating scaffold and a basic side chain is a well-studied structural motif for potent dual topoisomerase I/II inhibitors. acs.orgbenthamscience.com

Detailed spectroscopic and binding studies have elucidated the specific roles of different parts of the TAS-103 molecule in its interaction with DNA. Research indicates that TAS-103 binds to DNA through at least two distinct modes. core.ac.uk The major binding mode is described as surface or "outside" binding, while the minor mode is through intercalation. core.ac.uk

The planar aromatic chromophore is responsible for the intercalation, engaging in π-π stacking interactions with the DNA base pairs. core.ac.uk However, UV-Visible spectroscopy studies, which show both hypochromic (decreased absorbance) and hypsochromic (blue shift) effects upon titration with DNA, suggest that the interaction is more complex than simple intercalation alone. core.ac.uk The dimethylaminoethylamino side chain is thought to be crucial for the surface binding mode, likely interacting with the minor groove of the DNA helix. beilstein-journals.orgcore.ac.uk This multi-modal binding capability is considered a unique property of TAS-103. core.ac.uk

Table 2: Structure-Activity Insights from TAS-103 Analogs This table summarizes findings from a study on TAS-103 analogs where the B-ring was disconnected. koreascience.kr

Analog StructureModification from TAS-103Key Substituent (on A-ring)Relative Cytotoxic Potency (HCT15 cells)
1,3-dioxoindan-2-carboxylic acid arylamideDisconnected B-ring2-MethoxyHigh
1,3-dioxoindan-2-carboxylic acid arylamideDisconnected B-ring2-Hydroxy5-25x less potent than methoxy analog
1,3-dioxoindan-2-carboxylic acid arylamideDisconnected B-ring2-Methyl5-25x less potent than methoxy analog

Table 3: Key Structural Moieties of TAS-103 and Their Functions

Structural MoietyRole in Biological ActivityReferences
Indeno[2,1-c]quinoline Core Planar scaffold for DNA intercalation (minor binding mode) and π-π stacking interactions. Essential for topoisomerase poisoning. acs.orgwjahr.comcore.ac.uk
[2-(Dimethylamino)ethyl]amino Side Chain Facilitates DNA surface binding (major binding mode), likely through electrostatic interactions with the phosphate backbone and minor groove engagement. usp.brbeilstein-journals.orgcore.ac.uk
3-Hydroxy Group Contributes to the overall electronic properties and potential hydrogen bonding interactions within the DNA-drug-enzyme complex. portico.orgnih.gov

Mechanisms of Acquired Resistance and Strategies in Preclinical Research

Characterization of TAS-103 Dihydrochloride-Resistant Cell Lines

The activity of TAS-103 has been evaluated against a panel of human cancer cell lines with well-defined mechanisms of resistance to other chemotherapeutic agents. These studies are critical in determining patterns of cross-resistance and identifying patient populations that might benefit from TAS-103.

Research indicates that TAS-103 maintains its cytotoxic activity against cell lines with several common resistance mechanisms. Notably, it showed no cross-resistance in cell lines with P-Glycoprotein (P-gp)-mediated multidrug resistance (MDR). nih.govtargetmol.com Similarly, cell lines resistant to cisplatin (B142131) (CDDP) or 5-fluorouracil (B62378) (5-FU) remained sensitive to TAS-103. nih.govtargetmol.com

However, the compound's effectiveness is influenced by the status of its target enzymes, topoisomerase I and II. Cell lines with acquired resistance to camptothecin (B557342) due to a mutation in the topoisomerase I gene (PC-7/CPT) exhibited cross-resistance to TAS-103. nih.govtargetmol.com Conversely, cells with decreased expression of topoisomerase I (P388/CPT, HT-29/CPT, and St-4/CPT) did not show a change in sensitivity. nih.govtargetmol.com A slight cross-resistance was observed in cell lines characterized by decreased expression of topoisomerase II (KB/VM4 and HT-29/Etp). nih.govtargetmol.com

Further studies confirmed that TAS-103's cytotoxicity was not affected by resistance mediated by the efflux pumps P-glycoprotein (Pgp), multidrug resistance protein (MRP), or lung resistance protein (LRP). nih.govresearchgate.net

Table 1: Activity of TAS-103 Against Various Drug-Resistant Cell Lines

Cell Line/Resistance MechanismBasis of ResistanceCross-Resistance to TAS-103Source(s)
P-gp-mediated MDR cellsEfflux Pump (P-glycoprotein)No nih.gov, targetmol.com, nih.gov
MRP-mediated resistant cellsEfflux Pump (Multidrug Resistance Protein)No nih.gov, researchgate.net
LRP-mediated resistant cellsEfflux Pump (Lung Resistance Protein)No nih.gov, researchgate.net
CDDP-resistant cellsCisplatin ResistanceNo nih.gov, targetmol.com
5-FU-resistant cells5-Fluorouracil ResistanceNo nih.gov, targetmol.com
PC-7/CPTTopoisomerase I Gene MutationYes nih.gov, targetmol.com
P388/CPT, HT-29/CPT, St-4/CPTDecreased Topoisomerase I ExpressionNo nih.gov, targetmol.com
KB/VM4, HT-29/EtpDecreased Topoisomerase II ExpressionSlight nih.gov, targetmol.com
Camptothecin-resistant cellsMutated Topoisomerase I (CAM binding region)No nih.gov, researchgate.net

Molecular Mechanisms of Resistance Identified in Vitro

Building on the characterization of resistant cell lines, in vitro studies have delved into the specific molecular changes that confer resistance to TAS-103.

A significant advantage of TAS-103 appears to be its ability to evade common efflux pump-mediated resistance mechanisms. nih.gov Efflux pumps like P-glycoprotein (P-gp), Multidrug Resistance Protein (MRP), and Lung Resistance Protein (LRP) are transmembrane proteins that actively transport a wide range of chemotherapy drugs out of the cancer cell, thereby reducing their intracellular concentration and effectiveness. nih.gov Studies have consistently shown that the cytotoxicity of TAS-103 is not compromised by the presence of these pumps, indicating that it is not a substrate for them. nih.govnih.govresearchgate.net This suggests TAS-103 could be effective in tumors that have developed resistance to other drugs via overexpression of these transporters.

Mutations in the genes encoding topoisomerase enzymes are another established mechanism of resistance to topoisomerase inhibitors. For TAS-103, the impact of such mutations appears to be specific. A notable cross-resistance was observed in the PC-7/CPT cell line, which carries a mutation in the topoisomerase I gene. nih.govtargetmol.com However, a separate study using a different camptothecin-resistant cell line with a mutation in the camptothecin-binding region of topoisomerase I found that TAS-103's activity was not affected. nih.govresearchgate.net This discrepancy suggests that the location and nature of the specific mutation within the topoisomerase enzyme are critical determinants of whether resistance to TAS-103 will occur.

Table 2: Summary of In Vitro Resistance Mechanisms to TAS-103

MechanismSpecific AlterationEffect on TAS-103 EfficacySource(s)
Topoisomerase Expression Decreased Topo I ExpressionNo significant change nih.gov, targetmol.com
Decreased Topo II ExpressionSlight resistance nih.gov, targetmol.com
Efflux Pumps P-glycoprotein (P-gp)Not affected nih.gov, nih.gov
Multidrug Resistance Protein (MRP)Not affected nih.gov, researchgate.net
Lung Resistance Protein (LRP)Not affected nih.gov, researchgate.net
Topoisomerase Mutations Topo I Gene Mutation (PC-7/CPT)Cross-resistance nih.gov, targetmol.com
Topo I Gene Mutation (CAM binding region)Not affected nih.gov, researchgate.net

Strategies to Circumvent Resistance in Preclinical Models

Given the potential for acquired resistance, particularly through topoisomerase alterations, research has also focused on strategies to overcome or bypass these mechanisms in preclinical settings.

One of the most promising strategies to enhance efficacy and overcome resistance is the use of combination therapy. nih.gov A study investigating the cytotoxic effect of TAS-103 in combination with other conventional anticancer agents on the human small-cell lung cancer cell line SBC-3 yielded significant findings. nih.gov

The simultaneous administration of TAS-103 with cisplatin resulted in a supraadditive, or synergistic, effect, meaning the combination was more effective at killing cancer cells than the sum of the individual drugs' effects. nih.gov In contrast, when TAS-103 was combined with other agents such as vindesine, doxorubicin, 5-fluorouracil, SN-38, or etoposide (B1684455), the effects were merely additive or marginally subadditive. nih.gov Interestingly, the synergistic effect with cisplatin was only observed with simultaneous use; sequential administration resulted in only an additive effect. nih.gov These findings suggest that a combination of TAS-103 and cisplatin could be a beneficial therapeutic strategy, particularly for small-cell lung cancer. nih.gov

Table 3: Interaction of TAS-103 with Other Anticancer Agents in SBC-3 Cells

Combination DrugInteraction with TAS-103 (Simultaneous Use)Source(s)
CisplatinSupraadditive (Synergistic) nih.gov
VindesineAdditive / Marginally Subadditive nih.gov
DoxorubicinAdditive / Marginally Subadditive nih.gov
5-FluorouracilAdditive / Marginally Subadditive nih.gov
SN-38Additive / Marginally Subadditive nih.gov
EtoposideAdditive / Marginally Subadditive nih.gov

Combination Therapy Studies in Preclinical Models

Synergistic Interactions with Other Anticancer Agents in Vitro

In vitro studies have been crucial in evaluating the cytotoxic effects of TAS-103 dihydrochloride (B599025) when combined with other chemotherapeutic drugs across different classes.

The combination of TAS-103 dihydrochloride with the platinum-based compound cisplatin (B142131) has demonstrated notable synergistic effects in preclinical models. In a study using the SBC-3 human small-cell lung cancer cell line, the simultaneous administration of TAS-103 and cisplatin resulted in a supraadditive (synergistic) cytotoxic effect. nih.gov Further analysis identified specific concentration ranges where this synergy was most pronounced: 200-400 nM for cisplatin and 7-10 nM for TAS-103. nih.gov However, when the two agents were used sequentially, the interaction was merely additive. nih.gov

This enhanced effect suggests a potential clinical benefit for the concurrent use of TAS-103 and cisplatin in treating small-cell lung cancer. nih.gov Similarly, in studies on freshly-isolated human colorectal cancer cells, the combination of TAS-103 with cisplatin (CDDP) augmented the antitumor activity, indicating that cisplatin is a strong candidate for use in combination chemotherapy with TAS-103. nih.gov The synthetic drug has shown synergistic effects with cisplatinum to reduce the growth of SBC-3 cells, suggesting that their association may be beneficial for small cell lung cancer treatment. aacrjournals.org

Table 1: In Vitro Interaction of TAS-103 with Platinum-Based Compounds

Combination Agent Cancer Cell Line Observed Effect Source(s)
Cisplatin SBC-3 (Human Small-Cell Lung Cancer) Synergistic (Supraadditive) nih.govaacrjournals.org

Investigations into the combination of TAS-103 with other topoisomerase inhibitors have also been conducted. A study on the human small-cell lung cancer cell line SBC-3 evaluated TAS-103 in combination with SN-38 (the active metabolite of irinotecan (B1672180), a topoisomerase I inhibitor) and etoposide (B1684455) (a topoisomerase II inhibitor). nih.gov The results of these pairings indicated an interaction that was either additive or marginally subadditive, suggesting a lack of strong synergistic effects with these specific topoisomerase inhibitors in this cell line. nih.gov

The interaction between TAS-103 and the antimetabolite 5-Fluorouracil (B62378) (5-FU) was assessed in the SBC-3 human small-cell lung cancer cell line. nih.gov Similar to the findings with other topoisomerase inhibitors, the combination of TAS-103 and 5-Fluorouracil produced an additive or marginally subadditive cytotoxic effect. nih.gov

Table 2: In Vitro Interactions of TAS-103 with Other Anticancer Agents

Combination Agent Class Cancer Cell Line Observed Effect Source(s)
SN-38 Topoisomerase I Inhibitor SBC-3 Additive or Marginally Subadditive nih.gov
Etoposide Topoisomerase II Inhibitor SBC-3 Additive or Marginally Subadditive nih.gov
5-Fluorouracil Antimetabolite SBC-3 Additive or Marginally Subadditive nih.gov
Vindesine Vinca Alkaloid SBC-3 Additive or Marginally Subadditive nih.gov

Combination Efficacy in Murine Xenograft Models

While TAS-103 as a single agent has demonstrated antitumor activity in a variety of human tumor xenografts in vivo, including models for lung, pancreas, and kidney cancer, published data specifically detailing its combination efficacy in murine xenograft models is limited. aacrjournals.orgresearchgate.net Studies have confirmed its activity against various mouse, rat, and human xenografts. researchgate.net However, the synergistic and additive interactions observed in in vitro combination studies, particularly with cisplatin, have yet to be extensively reported in corresponding in vivo xenograft models within the reviewed scientific literature.

Methodological Approaches for Evaluating Drug Interactions (e.g., Isobologram Analysis)

To rigorously evaluate the nature of interactions between TAS-103 and other anticancer drugs, researchers have employed specific analytical methods. Isobologram analysis is a preferred and widely used method for assessing pharmacodynamic interactions between drugs administered in combination. nih.gov This method graphically represents the doses of two drugs that produce a specific, constant level of effect.

In the context of isobologram analysis:

Synergy (or a supraadditive effect) is identified when the data points for a given effect fall significantly below the line of additivity, indicating that lower doses of both drugs are needed to achieve the effect than would be expected if their effects were simply additive. nih.gov

Additivity is represented by data points falling on the line connecting the doses of each drug that individually produce the same effect.

Antagonism (or a subadditive effect) is concluded when the data points lie above the line of additivity. nih.gov

In the study of TAS-103 combinations in SBC-3 cells, drug interactions were specifically evaluated by isobologram analysis and the determination of combination indices, which were further supplemented by a three-dimensional model to visualize the synergistic concentration ranges. nih.gov This comprehensive approach allowed for a precise characterization of the supraadditive effect observed with the simultaneous use of TAS-103 and cisplatin. nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Techniques for Studying DNA Binding and Self-Association

Spectroscopic methods have been instrumental in characterizing the interaction of TAS-103 with DNA and its behavior in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy have provided detailed information on the binding modes and self-association properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ³¹P-NMR spectroscopy have been employed to study the binding of TAS-103 to DNA. nih.gov In aqueous solutions, an increase in the concentration of TAS-103 leads to upfield shifts of all its chemical shifts, suggesting self-association. Two-dimensional NMR (2D-NMR) spectra, combined with structure computations, have indicated that TAS-103 molecules self-associate through π-π stacking and hydrophobic interactions between their aromatic chromophores.

When interacting with DNA, ³¹P-NMR spectra of a TAS-103/DNA complex revealed two broadening signals, which is a different pattern from the single new broadening signal observed with the known intercalator ethidium (B1194527) bromide. oup.com Specifically, in a complex with d(CGCGAATTCGCG)₂, a minor downfield signal was attributed to intercalation, while a major signal was not. oup.com This suggests that TAS-103 has two primary binding modes with DNA: a minor intercalative mode and a major outside binding mode. nih.govoup.com

A thermal melting study, which measures the change in DNA melting temperature (T"m"), indicated that TAS-103 stabilizes the double-stranded form of DNA. oup.com The binding strength of TAS-103 to DNA was found to be comparable to that of ethidium bromide. nih.govoup.com

Table 1: Spectroscopic Analysis of TAS-103 Interaction with DNA

TechniqueObservationInterpretationReference
¹H-NMRConcentration-dependent upfield shifts of all chemical shifts.Self-association of TAS-103 molecules in solution.
³¹P-NMRAppearance of two broadening signals upon binding to DNA.Indicates two main binding modes: a major outside binding and a minor intercalation. oup.com
UV-Vis SpectroscopyHypochromic and hypsochromic shifts upon DNA titration.Suggests a non-classical binding interaction, differing from typical intercalators. nih.gov
Thermal Melting StudyIncreased melting temperature of DNA in the presence of TAS-103.Stabilization of the DNA double helix, with binding strength similar to ethidium bromide. oup.com

DNA Relaxation and Cleavage Assays

DNA relaxation and cleavage assays have been crucial in identifying the enzymatic targets of TAS-103 and its mechanism of inducing DNA damage. These assays directly measure the effect of the compound on the activity of topoisomerase enzymes.

TAS-103 has been shown to inhibit the activity of both topoisomerase I (Topo I) and topoisomerase II (Topo II) in DNA relaxation assays. researchgate.netnih.gov Initially, this led to its classification as a dual inhibitor. researchgate.netnih.gov The compound was found to be less potent than camptothecin (B557342) against Topo I but equipotent to etoposide (B1684455) against topoisomerase IIα. researchgate.net

Further studies using DNA cleavage assays revealed that TAS-103 stabilizes the cleavable complexes of both Topo I and Topo II with DNA in KB cells. nih.gov However, the amount of Topo I-DNA complex formed was less than that induced by camptothecin, while the amount of Topo II-DNA complex was similar to that induced by etoposide. nih.gov The drug enhances DNA cleavage primarily by inhibiting the religation step of the topoisomerase II reaction, a mechanism similar to that of etoposide. researchgate.net Despite its dual inhibitory activity in vitro, TAS-103 was found to have only a weak ability to induce DNA-protein crosslinks in some assay systems. researchgate.netnih.gov DNA migration patterns in agarose (B213101) gel electrophoresis have confirmed that TAS-103 can directly interact with DNA. researchgate.net

Flow Cytometry for Cell Cycle Analysis and Apoptosis Assessment

Flow cytometry is a powerful technique that has been extensively used to investigate the effects of TAS-103 on the cell cycle and the induction of apoptosis.

Cell Cycle Analysis: Treatment of HL-60 human leukemia cells with TAS-103 resulted in significant changes to the cell cycle profile. aacrjournals.org At lower concentrations (2–25 nM), the drug induced a pronounced G2 phase arrest. aacrjournals.org Analysis of DNA integrity in various tumor cells using flow cytometry also demonstrated the efficacy of TAS-103. nih.gov A reduction of 30% or more in the integrated diploid peak was considered an effective response. nih.gov

Apoptosis Assessment: Flow cytometry has been used to characterize various apoptotic events induced by TAS-103. In HL-60 cells, treatment with TAS-103 led to changes in the mitochondrial transmembrane potential (ΔΨm), which was measured using fluorochromes like 3,3-dihexyloxacarbocyanine iodide, Mitotracker Red, and JC-1. aacrjournals.orgresearchgate.net At low concentrations that cause G2 arrest, an increase in ΔΨm was observed. aacrjournals.org In contrast, higher concentrations (50 nM to 1 μM) triggered massive apoptosis and a collapse of ΔΨm. aacrjournals.org Other apoptotic markers, such as the externalization of phosphatidylserine (B164497) and internucleosomal DNA fragmentation, have also been characterized by flow cytometry. aacrjournals.org

Table 2: Flow Cytometry Analysis of TAS-103 Effects on HL-60 Cells

Parameter MeasuredLow Concentration (2-25 nM)High Concentration (50 nM - 1 µM)Reference
Cell CycleMarked G2 arrest- aacrjournals.org
Mitochondrial Potential (ΔΨm)Hyperpolarization (increase)Collapse (decrease) aacrjournals.org
Apoptosis-Massive apoptosis aacrjournals.org

Genetic Systems for Determining Primary Cellular Targets

To dissect the relative importance of topoisomerase I and II in the cytotoxic action of TAS-103, a yeast genetic system was employed. researchgate.net This system allows for the manipulation of topoisomerase activity and drug sensitivity. researchgate.net Through these genetic studies, it was determined that topoisomerase II is the primary cellular target of TAS-103. researchgate.netaacrjournals.org This finding led to the reclassification of TAS-103 as a topoisomerase II-targeted drug rather than a dual Topo I/II poison as initially suggested by in vitro assays. researchgate.netaacrjournals.org This highlights the power of genetic systems in validating the primary targets of drugs within a cellular context.

Molecular Docking and Structural Studies for Target Interaction Analysis (e.g., SARS-CoV-2 Nsp15)

More recently, molecular docking and structural studies have been used to explore the interaction of TAS-103 with other potential targets. In a study investigating inhibitors of the SARS-CoV-2 endoribonuclease Nsp15, a critical enzyme for viral immune evasion, TAS-103 was identified as a potential inhibitor. nih.govnih.gov

Molecular docking simulations and X-ray crystallography were used to study the interaction between TAS-103 and Nsp15. nih.gov These structural studies revealed key interactions of TAS-103 with the active site and other critical regions of the Nsp15 enzyme. nih.govnih.gov This demonstrates the utility of computational and structural biology approaches in identifying and characterizing novel interactions of existing compounds with new therapeutic targets.

Theoretical Implications and Future Research Trajectories

Contribution of TAS-103 Dihydrochloride (B599025) Research to Understanding Topoisomerase Biology

Research into TAS-103 dihydrochloride, a novel quinoline (B57606) derivative, has significantly contributed to the understanding of topoisomerase biology, particularly through its unique mechanism as a dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov This dual inhibitory action has provided a valuable tool to probe the intricate roles and interplay of these essential enzymes in DNA replication, transcription, and repair.

The study of TAS-103 has helped to elucidate the consequences of simultaneously targeting both topoisomerases. It stabilizes the cleavable complexes of both Topo I and Topo II with DNA, leading to DNA strand breaks. nih.gov Research has shown that while it generates a similar amount of Topo II-DNA complex as the established agent etoposide (B1684455), it produces a smaller amount of the Topo I-DNA complex compared to camptothecin (B557342). nih.gov This differential activity has offered insights into the distinct contributions of each enzyme to cellular processes and the potential for synergistic or antagonistic effects when both are inhibited.

Furthermore, investigations into TAS-103 have highlighted the cellular responses to the specific types of DNA damage induced by dual inhibitors. The compound has been shown to inhibit DNA synthesis more potently than RNA or protein synthesis and causes an accumulation of cells in the S-G2/M phase of the cell cycle. targetmol.com The cytotoxicity of TAS-103 appears to be more closely linked to the quantity of protein-DNA complexes formed rather than the intracellular accumulation of the drug itself. targetmol.com This underscores the critical role of the stabilized enzyme-DNA complexes in triggering downstream signaling pathways leading to cell death, including apoptosis. capes.gov.br

The development and study of TAS-103 have spurred further exploration into the structure-activity relationships of quinoline derivatives as topoisomerase inhibitors. smolecule.com This has paved the way for the design of new compounds with potentially improved efficacy and selectivity, contributing to a deeper understanding of the molecular interactions between small molecules and the topoisomerase-DNA complex.

Emerging Research Avenues for Dual Topoisomerase Inhibitors

The development of dual topoisomerase inhibitors like TAS-103 has opened up several promising avenues for future cancer research. capes.gov.brnumberanalytics.com A key area of focus is the design of new dual-targeting agents with improved pharmacological profiles. acs.org The goal is to create molecules with enhanced potency, reduced off-target toxicity, and the ability to overcome mechanisms of drug resistance that limit the effectiveness of single-target topoisomerase inhibitors. numberanalytics.comnih.gov

Combination therapies represent another significant research direction. numberanalytics.com There is growing interest in combining dual topoisomerase inhibitors with other classes of anticancer agents, such as PARP inhibitors or immunotherapy, to exploit potential synergistic effects and enhance antitumor activity. numberanalytics.com The rationale is that by targeting multiple critical pathways simultaneously, it may be possible to achieve better therapeutic outcomes and circumvent resistance.

Furthermore, the concept of personalized medicine is being increasingly applied to topoisomerase inhibitor research. numberanalytics.com The identification of predictive biomarkers could help to select patients who are most likely to respond to treatment with a dual inhibitor. numberanalytics.com This could involve assessing the expression levels of topoisomerases or other relevant proteins in a patient's tumor.

The exploration of novel drug delivery systems is also an active area of research. For instance, liposomal formulations of TAS-103 have been investigated as a means to enhance drug delivery to tumor tissues and potentially reduce systemic side effects. researchgate.netresearchgate.net

Finally, research is expanding to explore the potential of dual topoisomerase inhibitors beyond their traditional use in oncology. As our understanding of the roles of topoisomerases in other diseases grows, there may be opportunities to repurpose these agents for new therapeutic applications. diva-portal.org

Unresolved Questions in TAS-103 Dihydrochloride Preclinical Research

Despite the promising preclinical data for TAS-103 dihydrochloride, several questions remain to be fully addressed before its therapeutic potential can be completely understood. A significant area requiring further investigation is the precise molecular mechanism that governs its dual inhibitory activity. While it is known to stabilize the topoisomerase-DNA cleavable complex for both enzymes, the exact binding interactions and the structural basis for its ability to target both Topo I and Topo II are not fully elucidated. smolecule.com

The long-term consequences of dual topoisomerase inhibition on normal, non-cancerous cells are not entirely clear from the available preclinical studies. Further research is needed to understand the potential for cumulative toxicities and off-target effects with prolonged exposure. Additionally, the full spectrum of resistance mechanisms that may arise in response to treatment with TAS-103 has yet to be comprehensively characterized. While it has shown activity against some multidrug-resistant cell lines, the potential for the development of novel resistance pathways remains an important area of study. targetmol.com

Another unresolved aspect is the complete metabolic profile of TAS-103 and its metabolites. While some metabolites have been identified, a more thorough understanding of their biological activity and pharmacokinetic properties is necessary. researchgate.netacs.org The extrapolation of pharmacokinetic and pharmacodynamic data from animal models to humans also presents inherent challenges and requires further validation. acs.org

Finally, the optimal strategies for combining TAS-103 with other therapeutic agents need to be systematically explored in preclinical models. Identifying synergistic combinations and determining the most effective sequencing of treatments will be crucial for maximizing its potential clinical benefit. The legal and factual questions surrounding the patent rights and the commercial value of such compounds also add a layer of uncertainty to their development. blackdiamondtherapeutics.com

Potential for Novel Applications in Non-Oncology Preclinical Disease Models (e.g., Antiviral Research)

While the primary focus of TAS-103 dihydrochloride research has been its application as an anticancer agent, its mechanism of action suggests potential for investigation in other disease contexts, particularly in antiviral research. targetmol.comresearchgate.netmedchemexpress.com Topoisomerases are not only essential for host cell replication but can also be utilized by certain viruses during their life cycle. Therefore, inhibiting these enzymes could represent a viable antiviral strategy.

Recent drug repurposing screens have identified TAS-103 as an inhibitor of the SARS-CoV-2 Nsp15 endonuclease, an enzyme critical for the virus's ability to evade the host's innate immune system. nih.gov Structural studies, including X-ray crystallography, have provided insights into the binding of TAS-103 to the Nsp15 active site. nih.gov Although its inhibitory potency was reduced in the presence of a reducing agent, suggesting a possible redox-dependent mechanism of action, this finding opens a new avenue for the development of Nsp15 inhibitors. nih.gov

This initial discovery warrants further preclinical investigation to determine the in vivo efficacy and therapeutic window of TAS-103 as an antiviral agent. It also highlights the broader potential of dual topoisomerase inhibitors in combating viral infections. The exploration of TAS-103 and similar compounds in various viral infection models could uncover novel therapeutic applications beyond oncology. Further research is needed to explore its activity against a wider range of viruses and to understand the precise mechanisms by which it may interfere with viral replication and pathogenesis.

Q & A

Q. What is the molecular mechanism of TAS-103 dihydrochloride as a dual topoisomerase inhibitor, and how does this inform experimental design?

TAS-103 dihydrochloride inhibits both topoisomerase I and II, stabilizing DNA-enzyme complexes and inducing double-strand breaks. This dual inhibition disrupts DNA replication and triggers apoptosis. Researchers should validate its activity using in vitro assays (e.g., relaxation assays for topo-I and decatenation assays for topo-II) and confirm cytotoxicity via cell viability assays (e.g., MTT). IC50 values for topo-I (2 µM) and topo-II (1.5 µM) serve as critical benchmarks .

Q. How should researchers prepare and store stock solutions of TAS-103 dihydrochloride for in vitro experiments?

TAS-103 dihydrochloride is soluble in DMSO (10 mM stock recommended). Aliquot stock solutions to avoid freeze-thaw cycles and store at -20°C. For in vivo studies, calculate dose equivalents based on body surface area (e.g., human-to-mouse conversion factors) as described in preclinical protocols .

Q. What are the recommended in vivo models for evaluating TAS-103's antitumor efficacy, and how do these models align with translational research goals?

Mouse xenograft models of colorectal cancer and lung cancer are well-characterized for TAS-103 studies, reflecting its IC50 values (0.0011–0.0096 µM in lung cancer). Researchers should monitor tumor volume, metastasis suppression, and survival rates. Orthotopic models may better replicate metastatic progression compared to subcutaneous implants .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values of TAS-103 across different cell lines (e.g., P388 vs. KB cells)?

Variability in IC50 values (e.g., 6.5 µM in metastatic cells vs. lower values in solid tumors) may arise from differences in drug uptake, efflux pumps (e.g., ABCG2/BCRP), or genetic heterogeneity. To address this:

  • Standardize assay conditions (e.g., exposure time, serum concentration).
  • Include controls for transporter activity (e.g., co-treatment with inhibitors like tariquidar for ABCB1).
  • Validate using isoform-specific topoisomerase knockdown models .

Q. What methodologies are optimal for assessing synergistic effects between TAS-103 and platinum-based agents like cisplatin?

Combination studies should use fixed-ratio designs (e.g., Chou-Talalay method) to calculate combination indices (CI). In colorectal cancer models, TAS-103 and cisplatin synergize via complementary DNA damage mechanisms. Researchers must:

  • Monitor DNA repair markers (e.g., γH2AX foci).
  • Optimize dosing schedules to minimize overlapping toxicity (e.g., staggered administration).
  • Validate synergy in 3D spheroid or patient-derived xenograft (PDX) models .

Q. What analytical techniques are validated for quantifying TAS-103 dihydrochloride in plasma pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is recommended. Key parameters:

  • Extraction efficiency (>90%) using protein precipitation (acetonitrile/methanol).
  • Linear range covering expected plasma concentrations (0.1–10 µg/mL).
  • Include internal standards (e.g, structural analogs) to control for matrix effects. Cross-validate with in vivo efficacy data to correlate exposure with tumor response .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on TAS-103's efficacy in hypoxic vs. normoxic tumor microenvironments?

Hypoxia may reduce TAS-103 activity due to altered topoisomerase expression or redox state. To reconcile contradictions:

  • Use hypoxia markers (e.g., HIF-1α staining) in tumor sections.
  • Compare results across oxygen-controlled in vitro systems (e.g., hypoxia chambers).
  • Integrate transcriptomic data to identify hypoxia-responsive genes affecting drug sensitivity .

Q. What statistical frameworks are critical for ensuring reproducibility in dose-response studies with TAS-103?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50/EC50. Report 95% confidence intervals and use ANOVA for cross-group comparisons. For in vivo studies, power analysis should determine cohort sizes (n ≥ 8/group) to account for biological variability .

Experimental Optimization

Q. What strategies mitigate off-target effects of TAS-103 in primary cell co-culture systems?

  • Use selective topoisomerase inhibitors (e.g., camptothecin for topo-I, etoposide for topo-II) as comparators.
  • Employ CRISPR/Cas9 knockout models to isolate TAS-103's mechanism.
  • Profile transcriptomic changes via RNA-seq to identify non-topoisomerase pathways affected .

Q. How can researchers optimize TAS-103 dosing regimens to balance efficacy and toxicity in preclinical models?

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal AUC/MIC ratios.
  • Monitor organ toxicity (e.g., liver enzymes, renal function) and adjust doses using allometric scaling.
  • Compare intermittent vs. continuous dosing in survival studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.